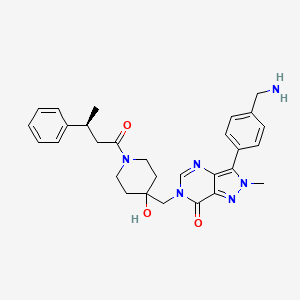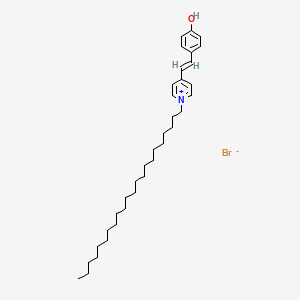
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a phenyl group, and a piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, including C, H, and N analysis, as well as IR, 1H, 13C NMR, and mass spectral data, are employed to verify the structure and purity of the synthesized compound .
化学反应分析
Types of Reactions
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups. Substitution reactions can result in various substituted quinoline compounds .
科学研究应用
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
相似化合物的比较
Similar Compounds
N-Phenyl-1-(2-phenylethyl)piperidin-4-amine: This compound shares structural similarities with 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride but differs in its specific functional groups and overall structure.
Quinolinyl-pyrazoles: These compounds also contain a quinoline ring but have different substituents and pharmacological properties.
Uniqueness
This compound is unique due to its specific combination of a quinoline ring, phenyl group, and piperidine moiety.
属性
CAS 编号 |
853344-02-2 |
|---|---|
分子式 |
C22H27Cl2N3 |
分子量 |
404.4 g/mol |
IUPAC 名称 |
2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C22H25N3.2ClH/c1-3-9-18(10-4-1)21-17-22(19-11-5-6-12-20(19)24-21)23-13-16-25-14-7-2-8-15-25;;/h1,3-6,9-12,17H,2,7-8,13-16H2,(H,23,24);2*1H |
InChI 键 |
XLBUMYIRYRCFEA-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B11939286.png)







![N-[2-[2-[(2S,3S,4S,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B11939329.png)

